molecular formula C20H27N9O B2549799 N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide CAS No. 1021025-22-8

N-(2-(4-(4-(pyrimidin-2-yl)piperazin-1-yl)-1H-pyrazolo[3,4-d]pyrimidin-1-yl)ethyl)pivalamide

Cat. No. B2549799
CAS RN: 1021025-22-8
M. Wt: 409.498
InChI Key: VSEXDBZXJAXCPT-UHFFFAOYSA-N
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Description

This compound is a complex organic molecule that contains several functional groups, including a pyrimidine ring, a piperazine ring, and a pyrazolo[3,4-d]pyrimidine ring . These types of compounds are often found in pharmaceuticals and could have various biological activities.


Synthesis Analysis

The synthesis of such a compound would likely involve several steps, starting with the formation of the pyrimidine and pyrazolo[3,4-d]pyrimidine rings, followed by the introduction of the piperazine ring . The exact synthetic route would depend on the specific reagents and conditions used.


Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrimidine, piperazine, and pyrazolo[3,4-d]pyrimidine rings. The piperazine ring is known to adopt a chair conformation . The exact 3D structure would depend on the specific arrangement and orientation of these rings in the molecule .


Chemical Reactions Analysis

As a complex organic molecule, this compound could potentially undergo a variety of chemical reactions. The pyrimidine and pyrazolo[3,4-d]pyrimidine rings, for example, could participate in electrophilic substitution reactions .


Physical And Chemical Properties Analysis

The physical and chemical properties of this compound would depend on its specific structure. For example, the presence of the piperazine ring could potentially make the compound basic .

Scientific Research Applications

Antiproliferative Activity

Research focused on derivatives structurally related to the compound shows significant antiproliferative activity against human cancer cell lines. A study by Mallesha et al. (2012) synthesized derivatives that displayed good activity on cancer cell lines, suggesting potential as anticancer agents (Mallesha et al., 2012).

PET Imaging Agent Development

Wang et al. (2018) developed a new potential PET agent for imaging the IRAK4 enzyme in neuroinflammation. The synthesized compound and its precursor showed promise for neuroinflammatory imaging, highlighting the versatility of similar structures in diagnostic applications (Wang et al., 2018).

Novel Synthetic Pathways

Mekky et al. (2021) reported efficient procedures for synthesizing piperazine-linked bis(pyrido[2',3':3,4]pyrazolo[1,5-a]pyrimidines), demonstrating the synthetic versatility and potential of related compounds for creating new chemical entities with varied biological activities (Mekky et al., 2021).

Antiviral Activity

Research by Chern et al. (2004) into pyrazolo[3,4-d]pyrimidines revealed specific effectiveness against human enteroviruses, including coxsackieviruses. This suggests that compounds within this class could serve as potent antiviral agents with significant specificity and efficacy (Chern et al., 2004).

Anti-Inflammatory and Analgesic Agents

A study by Hebishy et al. (2020) on benzamide-based 5-aminopyrazoles and their derivatives demonstrated significant antiviral activities against bird flu influenza (H5N1), showcasing the potential for developing anti-influenza drugs (Hebishy et al., 2020).

Mechanism of Action

The mechanism of action of this compound would depend on its specific biological activity. Compounds containing a pyrimidine ring, for example, are often involved in interactions with DNA or RNA .

properties

IUPAC Name

2,2-dimethyl-N-[2-[4-(4-pyrimidin-2-ylpiperazin-1-yl)pyrazolo[3,4-d]pyrimidin-1-yl]ethyl]propanamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C20H27N9O/c1-20(2,3)18(30)21-7-8-29-17-15(13-26-29)16(24-14-25-17)27-9-11-28(12-10-27)19-22-5-4-6-23-19/h4-6,13-14H,7-12H2,1-3H3,(H,21,30)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

VSEXDBZXJAXCPT-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(C)(C)C(=O)NCCN1C2=C(C=N1)C(=NC=N2)N3CCN(CC3)C4=NC=CC=N4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C20H27N9O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

409.5 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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